15-(2-Iodoethyl)nonacosane

Description

Properties

Molecular Formula |

C31H63I |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

15-(2-iodoethyl)nonacosane |

InChI |

InChI=1S/C31H63I/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31(29-30-32)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31H,3-30H2,1-2H3 |

InChI Key |

ACLZJTLZOLHZMC-UHFFFAOYSA-N |

Canonical SMILES |

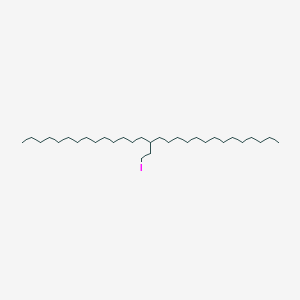

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CCI |

Origin of Product |

United States |

Applications in Research

The primary documented application of 15-(2-Iodoethyl)nonacosane is as a strategic alkylating agent in the synthesis of advanced organic materials. sci-hub.sersc.org Its long, branched alkyl chain is specifically introduced to improve the solubility of novel conjugated polymers designed for electronic applications.

In one study, it was used to alkylate a lactam-containing monomer. sci-hub.se The resulting monomer, featuring the C₃₁ side-chain, was then polymerized. The introduction of the 15-(2-ethyl)nonacosyl group successfully enhanced the solubility of the final polymer, which was crucial for its processing and characterization in organic field-effect transistors. sci-hub.se Similarly, in research focused on polymer donors for photovoltaic cells, 15-(2-Iodoethyl)nonacosane was employed to improve the solubility of a polymer based on a tetracyclic lactam, enabling the fabrication and testing of solar cell devices. rsc.org In these contexts, the branching point's distance from the polymer backbone is a critical design element for optimizing intermolecular interactions and material performance. sci-hub.se

Advanced Analytical Characterization of 15 2 Iodoethyl Nonacosane

Spectroscopic Methodologies for Structural Elucidation of Complex Branched Hydrocarbons

Spectroscopic techniques are fundamental in determining the precise molecular structure of novel compounds like 15-(2-Iodoethyl)nonacosane. These methods probe the atomic and molecular properties to build a comprehensive picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Long-Chain Alkane Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of long-chain alkanes. libretexts.org For a molecule such as 15-(2-Iodoethyl)nonacosane, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. libretexts.org Protons on the long nonacosane (B1205549) chain would produce a large, complex signal cluster in the aliphatic region (typically ~1.2-1.4 ppm). However, specific protons, such as those on the terminal methyl groups (CH₃) and those adjacent to the branch point or the iodine atom, would exhibit distinct chemical shifts. sciforum.net The protons on the carbon bearing the iodine atom (—CH₂I) are expected to be the most downfield-shifted due to the electronegativity of iodine, likely appearing around 3.2 ppm. The methine proton at the branch point (C15) would also have a characteristic shift.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. libretexts.org In long-chain alkanes, most of the internal methylene (B1212753) (CH₂) carbons resonate at a very similar chemical shift, around 29.7 ppm in CDCl₃. nih.gov However, carbons near the ends of the chain, the branch point, and the iodoethyl group will have unique shifts. The carbon directly bonded to iodine (—CH₂I) is expected to have a significantly shifted signal, typically in the range of 0-10 ppm. The carbon at the branching point (C15) and the carbons of the ethyl group will also be distinguishable, allowing for confirmation of the branching position and the nature of the substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in 15-(2-Iodoethyl)nonacosane Predicted values are based on general principles and data for similar long-chain functionalized alkanes.

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Iodoethyl | -CH₂-I | ~ 3.20 | ~ 5.0 |

| Iodoethyl | -CH₂-CH₂I | ~ 2.05 | ~ 35.0 |

| Branch Point | -CH- (C15) | ~ 1.50 | ~ 40.0 |

| Main Chain | Internal -(CH₂)n- | ~ 1.25 | ~ 29.7 |

| Main Chain | Terminal -CH₃ | ~ 0.88 | ~ 14.1 |

Mass Spectrometry Techniques for Molecular-Level Compositional Analysis (e.g., GC-MS, FT-ICR MS, LC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. nih.gov For a large, branched alkane like 15-(2-Iodoethyl)nonacosane, a combination of techniques provides a comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. japsonline.com The compound would first be separated on a GC column and then introduced into the mass spectrometer. japsonline.com In electron ionization (EI) mode, the molecule would fragment in a predictable manner. Key fragmentation pathways would include:

Cleavage of the C-I bond: This is a characteristic fragmentation for iodoalkanes, leading to the loss of an iodine radical (I•, 127 m/z) or an iodoethyl radical.

Fragmentation at the branch point: Cleavage on either side of the C15 carbon would produce stable secondary carbocations, and the resulting fragment ions would help pinpoint the location of the branch.

Alkyl chain fragmentation: The long nonacosane chain would produce a characteristic series of fragment ions separated by 14 Da (corresponding to CH₂ groups). nih.govnist.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy. This allows for the unambiguous determination of the elemental formula from the exact mass of the molecular ion ([M]+ or [M+H]+). acs.org This technique is particularly valuable for confirming the presence of one iodine atom and the specific number of carbons and hydrogens, distinguishing it from compounds with similar nominal masses.

Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for less volatile compounds or as an alternative to GC-MS. researchgate.net Coupling HPLC with mass spectrometry, often using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can provide molecular weight information with less fragmentation than EI, which is useful for confirming the intact molecule.

Table 2: Expected Key Mass Fragments for 15-(2-Iodoethyl)nonacosane in EI-GC-MS

| m/z Value | Identity of Fragment | Significance |

| 576.5 | [C₃₁H₆₃I]⁺ | Molecular Ion (M⁺) |

| 449.5 | [M - I]⁺ | Loss of Iodine, confirms iodo-substituent |

| 421.5 | [M - C₂H₄I]⁺ | Loss of iodoethyl group, confirms branch structure |

| 393.4 | [C₂₈H₅₇]⁺ | Cleavage at branch point (loss of C₃H₆I) |

| 211.2 | [C₁₅H₃₁]⁺ | Cleavage at branch point |

| 169.9 | [C₂H₄I]⁺ | Iodoethyl cation |

Chromatographic Separation Techniques for Highly Branched Alkanes

The high molecular weight and structural complexity of 15-(2-Iodoethyl)nonacosane, along with potential isomers from its synthesis, require high-resolution chromatographic techniques for purification and analysis.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. biologists.com This technique is exceptionally well-suited for resolving complex mixtures of structurally similar compounds, such as isomers of branched alkanes. researchgate.net

In a typical GC×GC setup for this type of analysis, a non-polar column is used for the first dimension, which separates compounds primarily based on their boiling points. The effluent is then cryofocused and re-injected onto a second, shorter column with a different stationary phase (e.g., mid-polarity), which provides a different separation mechanism, such as polarity. biologists.com This results in a structured two-dimensional chromatogram where related compounds (e.g., alkanes, branched alkanes, iodo-alkanes) appear in distinct groupings, allowing for much finer separation and identification than is possible with a single column. biologists.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds. chromtech.com For a large, predominantly non-polar molecule like 15-(2-Iodoethyl)nonacosane, reversed-phase HPLC (RP-HPLC) would be the method of choice.

The separation would typically employ a stationary phase with long alkyl chains (e.g., C18 or C30) to provide sufficient hydrophobic interaction. The mobile phase would consist of a mixture of non-polar organic solvents. Gradient elution, where the composition of the mobile phase is changed over time, would be necessary to effectively elute the compound while separating it from impurities with different polarities. chromtech.com HPLC is particularly useful for preparative scale purification and for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. researchgate.nettandfonline.com The specific interaction of the iodine atom with certain stationary phases can also be exploited to achieve selective separation. nih.gov

Advanced X-ray and Synchrotron Radiation-Based Techniques for Complex Organoiodine Compounds (e.g., X-ray Absorption Spectroscopy (XAS), X-ray Fluorescence (XRF))

Synchrotron-based X-ray techniques offer element-specific probes that are highly sensitive to the chemical environment and oxidation state of the iodine atom.

X-ray Absorption Spectroscopy (XAS) is a powerful tool for investigating the local geometric and electronic structure around a specific element. ru.nl By tuning the synchrotron radiation to the iodine K-edge or L-edge, one can obtain an X-ray Absorption Near Edge Structure (XANES) and an Extended X-ray Absorption Fine Structure (EXAFS) spectrum.

XANES: The position and features of the absorption edge are sensitive to the oxidation state of the iodine (which is -1 in this compound) and its coordination environment. ru.nl The spectrum for 15-(2-Iodoethyl)nonacosane would be characteristic of an iodine atom covalently bonded to a single aliphatic carbon. researchgate.net

EXAFS: Analysis of the oscillations past the absorption edge provides precise information about the local atomic structure, including the C-I bond distance and the number of neighboring atoms. ru.nl This can definitively confirm the nature of the iodo-functional group within the molecule. Ultrafast X-ray absorption spectroscopy can even be used to study the dynamics of C-I bond breaking upon photoexcitation. aip.orgchemrxiv.orgresearchgate.net

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. It can rapidly confirm the presence of iodine in a sample, complementing other techniques like mass spectrometry.

Applications and Emerging Research Directions for 15 2 Iodoethyl Nonacosane in Materials Science

Role as an Alkylation Reagent in Polymer Synthesis for Advanced Materials

The presence of a reactive carbon-iodine bond makes 15-(2-iodoethyl)nonacosane a potent alkylating agent. This reactivity can be harnessed to introduce its long, branched alkyl structure into various polymer systems, thereby tailoring their properties for specific high-performance applications.

In the field of organic optoelectronics, the performance of materials such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is highly dependent on the molecular structure of the constituent conjugated polymers. The introduction of solubilizing side chains is crucial for the solution-processability of these otherwise rigid and insoluble materials.

The 15-(2-iodoethyl)nonacosane molecule could be utilized to attach a bulky, branched side chain to a conjugated polymer backbone. This can be achieved through reactions like the Stille or Suzuki cross-coupling, where the iodoethyl group can be transformed into a more reactive organometallic species or used to alkylate a pre-functionalized monomer. The incorporation of such a large, flexible side chain would significantly enhance the solubility of the resulting polymer in common organic solvents, a critical factor for fabricating uniform thin films for electronic devices.

The branching point in the side chain can have a profound impact on the polymer's electronic properties. Compared to linear alkyl chains, branched chains are known to disrupt intermolecular π-π stacking to a greater extent. rsc.orgnih.govmdpi.com This can lead to a widening of the optical bandgap and a shift in the absorption and emission spectra of the material. nih.gov While excessive disruption can be detrimental to charge transport, a carefully engineered degree of steric hindrance can prevent excessive aggregation, leading to improved film morphology and device performance. The nonacosane (B1205549) tail of the side chain would further contribute to the solubility and influence the solid-state packing of the polymer chains.

Table 1: Potential Impact of 15-(2-Iodoethyl)nonacosane Side Chain on Conjugated Polymer Properties

| Property | Expected Effect of Introducing 15-nonacosylethyl Side Chain | Rationale |

| Solubility | Significantly Increased | The long, branched alkyl chain enhances solubility in organic solvents. |

| Optical Bandgap | Likely Increased | Steric hindrance from the branched chain can reduce intermolecular interactions and π-π stacking. nih.gov |

| Thin Film Morphology | Altered; potentially improved | The bulky side chain can prevent excessive crystallization and promote amorphous or microcrystalline domains beneficial for some devices. |

| Charge Carrier Mobility | Potentially decreased | Increased distance between polymer backbones due to the large side chain could hinder charge hopping. |

| Processability | Greatly Improved | Enhanced solubility allows for the use of various solution-based deposition techniques. |

This table presents hypothetical effects based on established principles of conjugated polymer design.

The solubility of a polymer is a key determinant of its processability and, consequently, its utility in various applications. The incorporation of long alkyl chains is a well-established strategy to improve the solubility of rigid polymers. mdpi.com The 15-(2-iodoethyl)nonacosane, with its C29 branched structure, would be a highly effective solubilizing group.

Beyond solubility, the morphology of the polymer in the solid state is critical for its final properties. In bulk heterojunction solar cells, for instance, the nanoscale phase separation between donor and acceptor materials is crucial for efficient charge separation and collection. The size and shape of the side chains on the polymer can influence this morphology. A bulky, branched side chain like the one derived from 15-(2-iodoethyl)nonacosane could be used to fine-tune the miscibility of the polymer with fullerene or non-fullerene acceptors, thereby optimizing the power conversion efficiency of the device. mdpi.comnih.gov

In the context of thermoplastic elastomers or other soft materials, the long, flexible nonacosane chains could act as "molecular lubricants," reducing the glass transition temperature and imparting greater flexibility to the polymer. The branched nature of the side chain would also prevent dense packing, leading to materials with lower crystallinity and higher transparency.

Potential in the Development of Specialty Organic Reagents for Material Functionalization

The reactivity of the iodoethyl group allows 15-(2-iodoethyl)nonacosane to serve as a precursor for a variety of specialty organic reagents aimed at material functionalization. For example, it can be converted into an organometallic reagent, such as a Grignard or organolithium species, which can then be used to introduce the 15-nonacosylethyl group onto a wide range of electrophilic substrates.

Furthermore, the iodide can be displaced by other functional groups through nucleophilic substitution reactions. This would allow for the synthesis of a family of 15-nonacosylethyl-containing molecules with different terminal functionalities, such as amines, thiols, or phosphonates. These functionalized long-chain molecules could then be used to modify the surfaces of inorganic nanoparticles, metal oxides, or self-assembled monolayers. mdpi.comresearchgate.net For instance, a thiol-terminated derivative could be used to functionalize gold surfaces, creating a highly hydrophobic and well-ordered self-assembled monolayer. A phosphonate-terminated version could be used to modify the surface of titania (TiO2) nanoparticles for applications in catalysis or as additives in polymer composites. researchgate.net

Table 2: Potential Functional Derivatives of 15-(2-Iodoethyl)nonacosane and Their Applications

| Derivative | Functional Group | Potential Application |

| 15-(2-Aminoethyl)nonacosane | -NH2 | Surface modification of nanoparticles, polymer cross-linking |

| 15-(2-Thioethyl)nonacosane | -SH | Formation of self-assembled monolayers on gold surfaces |

| 15-(2-Azidoethyl)nonacosane | -N3 | "Click" chemistry reactions for bioconjugation or polymer grafting |

| 15-(2-Phosphonoethyl)nonacosane | -PO(OH)2 | Surface modification of metal oxides, adhesion promoter |

Future Perspectives in Supramolecular Chemistry and Self-Assembly of Long-Chain Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-defined, functional architectures. Long-chain aliphatic compounds are known to self-assemble through van der Waals interactions to form ordered structures such as micelles, vesicles, and liquid crystals.

Derivatives of 15-(2-iodoethyl)nonacosane, particularly those bearing a polar head group, could be designed to act as molecular building blocks for supramolecular assemblies. For example, a derivative with a hydrophilic head group, such as a carboxylic acid or a quaternary ammonium salt, would be an amphiphilic molecule. In aqueous solution, these amphiphiles could self-assemble into micelles or bilayers, with the long, branched nonacosane tails forming the hydrophobic core. The unique branched structure of the tail could lead to novel packing arrangements and phase behaviors compared to linear amphiphiles.

These self-assembled structures could find applications in areas such as drug delivery, where the hydrophobic core can encapsulate poorly water-soluble drugs, or in the templated synthesis of nanomaterials. The long, interdigitating alkyl chains could also be exploited in the design of organogels, where the self-assembly of the molecules in an organic solvent leads to the formation of a three-dimensional network that immobilizes the solvent.

The future of materials science lies in the precise control of molecular architecture to achieve desired macroscopic properties. Compounds like 15-(2-iodoethyl)nonacosane, with their combination of a long, branched alkyl chain and a reactive functional group, represent a versatile platform for the development of new polymers and functional materials with tailored properties for a wide range of advanced applications. Further research into the synthesis and derivatization of this and similar molecules will undoubtedly open up new avenues in materials design and innovation.

Q & A

Basic: What are the recommended safety protocols for handling 15-(2-Iodoethyl)nonacosane in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible, as halogenated compounds may release irritants during reactions .

- Ventilation: Conduct experiments in a fume hood to mitigate inhalation risks, especially during heating or solvent evaporation .

- Waste Disposal: Collect halogenated waste separately in designated containers. Avoid aqueous disposal due to potential environmental persistence; consult institutional guidelines for halogenated organic waste protocols .

Basic: How can researchers verify the purity of synthesized 15-(2-Iodoethyl)nonacosane?

Answer:

- Chromatography: Use column chromatography with hexane/ethyl acetate gradients to isolate impurities. Confirm purity via thin-layer chromatography (TLC) under UV light .

- Spectroscopic Analysis:

- NMR: Compare H and C NMR spectra with literature data for nonacosane derivatives. Key signals include iodomethyl protons (δ ~3.2–3.5 ppm) and ethylenic carbons (δ ~30–40 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z 540–550 (M) and confirm isotopic patterns consistent with iodine (e.g., M+2 peaks) .

Advanced: What synthetic strategies optimize the yield of 15-(2-Iodoethyl)nonacosane in alkylation reactions?

Answer:

- Substrate Preparation: Start with nonacosane derivatives (e.g., 15-nonacosanol) and employ Mitsunobu conditions (DIAD, PPh) for iodine substitution. Alternatively, use Appel reaction (CCl, I, PPh) for direct iodination .

- Reaction Optimization:

- Yield Improvement: Monitor reaction progress via GC-MS and quench with NaSO to remove excess iodine .

Advanced: How can computational chemistry predict the reactivity of 15-(2-Iodoethyl)nonacosane in substitution reactions?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states. Focus on the C-I bond dissociation energy (~230 kJ/mol) to predict nucleophilic attack feasibility .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics. Polar aprotic solvents stabilize transition states, enhancing SN pathways .

- QSPR Models: Corrate experimental yields with descriptors like electrophilicity index (ω) and frontier molecular orbitals (HOMO-LUMO gaps) to design derivatives with higher reactivity .

Basic: What analytical techniques are critical for characterizing the stability of 15-(2-Iodoethyl)nonacosane under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (>150°C expected for long-chain alkanes) .

- UV-Vis Spectroscopy: Monitor iodine release via absorbance at 290 nm (λ for I in solution) under oxidative stress .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS .

Advanced: How should researchers address contradictory data in studies on the biological interactions of 15-(2-Iodoethyl)nonacosane?

Answer:

- Source Validation: Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) and prioritize peer-reviewed studies over preprint repositories .

- Experimental Replication: Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. For in vitro toxicity, compare results across multiple models (e.g., HEK293 vs. HepG2 cells) .

- Meta-Analysis: Use tools like RevMan to statistically aggregate findings, highlighting variables (e.g., iodine concentration, exposure duration) that explain discrepancies .

Basic: What are the key considerations for designing a storage protocol for 15-(2-Iodoethyl)nonacosane?

Answer:

- Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and iodine leakage .

- Temperature: Store at –20°C under inert gas (Ar/N) to minimize oxidative decomposition .

- Stability Monitoring: Perform quarterly NMR checks to detect iodine loss or alkyl chain oxidation .

Advanced: What mechanistic insights explain the regioselectivity of 15-(2-Iodoethyl)nonacosane in cross-coupling reactions?

Answer:

- Steric Effects: The long nonacosane chain creates steric hindrance, directing coupling (e.g., Suzuki-Miyaura) to the iodine-bearing ethyl group .

- Electronic Factors: The electron-withdrawing iodine atom polarizes the C-I bond, enhancing oxidative addition with Pd(0) catalysts .

- Solvent Coordination: Use DMF or toluene to stabilize Pd intermediates, favoring transmetalation at the ethyl site .

Basic: How can researchers mitigate environmental risks when disposing of 15-(2-Iodoethyl)nonacosane waste?

Answer:

- Neutralization: Treat iodine-containing waste with NaSO to reduce I to less toxic iodide ions before disposal .

- Regulatory Compliance: Follow OECD Guidelines 105 (Water Solubility) and 301 (Ready Biodegradability) to assess ecotoxicity. Nonacosane derivatives typically exhibit low biodegradability; prioritize incineration with scrubbing systems .

Advanced: What interdisciplinary approaches are needed to study the biological activity of 15-(2-Iodoethyl)nonacosane?

Answer:

- Chemical Biology: Synthesize fluorescent analogs (e.g., BODIPY-labeled derivatives) for cellular uptake tracking via confocal microscopy .

- Toxicogenomics: Use RNA-seq to identify gene expression changes (e.g., CYP450 enzymes) in exposed organisms .

- Molecular Docking: Screen against lipid-binding proteins (e.g., fatty acid transport proteins) to predict membrane interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.